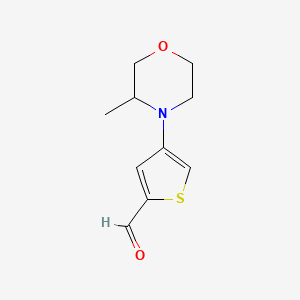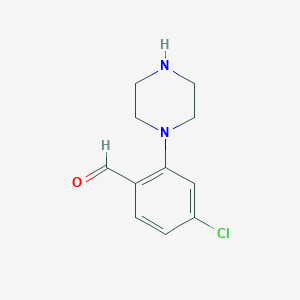
4-Chloro-2-(piperazin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(piperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H13ClN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperazin-1-yl)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with piperazine. One common method includes the use of a solvent such as dichloromethane (DCM) and a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to facilitate the reaction . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the final product. The purification process often includes recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(piperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-(piperazin-1-yl)benzoic acid.
Reduction: 4-Chloro-2-(piperazin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-(piperazin-1-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(piperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The piperazine ring is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(morpholin-4-yl)benzaldehyde
- 4-Chloro-2-(piperidin-1-yl)benzaldehyde
- 4-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
Uniqueness
4-Chloro-2-(piperazin-1-yl)benzaldehyde is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring enhances the compound’s solubility and ability to interact with biological targets, making it a valuable intermediate in drug development .
Propriétés
Formule moléculaire |
C11H13ClN2O |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
4-chloro-2-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-10-2-1-9(8-15)11(7-10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
Clé InChI |
GRADGQLBRBGFTG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


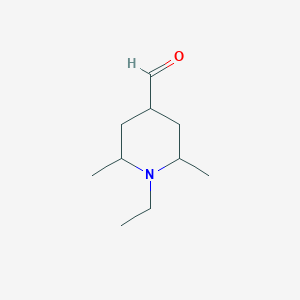

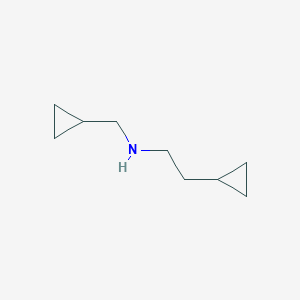
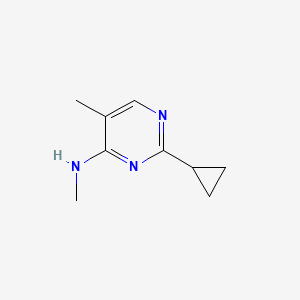
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
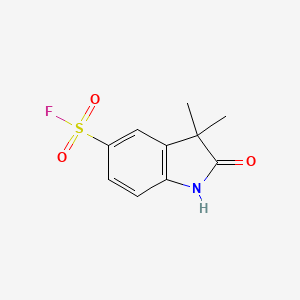
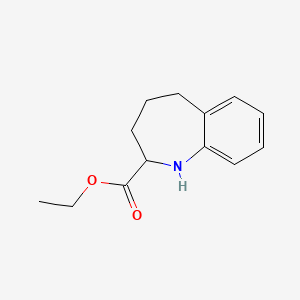
methanol](/img/structure/B13179018.png)
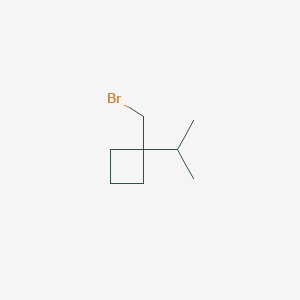
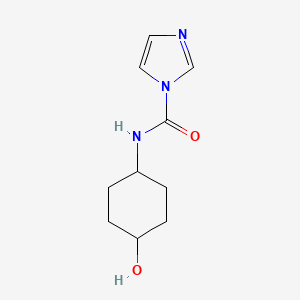
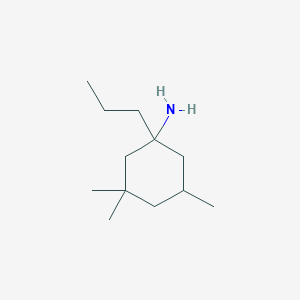
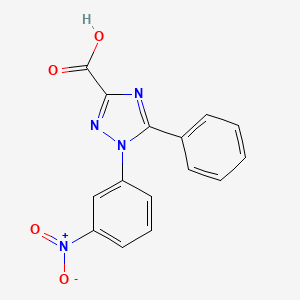
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
